molecular formula C6H7BrN2O2 B183070 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid CAS No. 514800-97-6

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B183070
CAS No.: 514800-97-6
M. Wt: 219.04 g/mol
InChI Key: QBZXHFRMFOYDSR-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid: is a pyrazole derivative characterized by the presence of a bromine atom at the 4-position, an ethyl group at the 1-position, and a carboxylic acid group at the 5-position. This compound is part of the broader class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .

Scientific Research Applications

Chemistry:

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for constructing diverse chemical libraries for drug discovery .

Biology and Medicine:

In medicinal chemistry, pyrazole derivatives are explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The specific substitution pattern of this compound may impart unique biological activities .

Industry:

This compound can be used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi .

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with target proteins, affecting their function .

Properties

IUPAC Name

4-bromo-2-ethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZXHFRMFOYDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345648
Record name 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514800-97-6
Record name 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514800-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
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